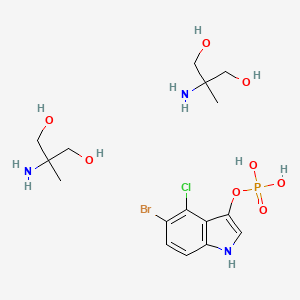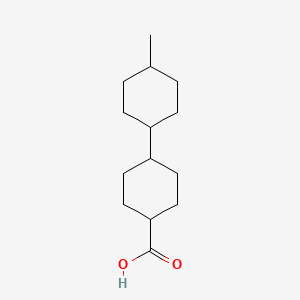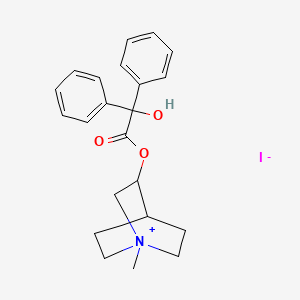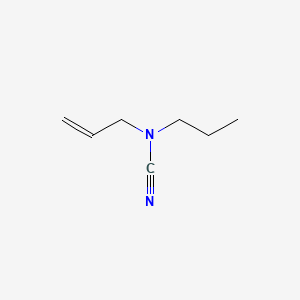
Cyanamide,2-propenylpropyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of substituted cyanamides, including Cyanamide, 2-propenylpropyl- (9CI), can be achieved through various methods. One efficient method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions . This method includes subsequent nucleophilic addition and desulfurization, providing the target products in good to excellent yields . Another common method is the electrophilic cyanation of secondary amines using cyanogen bromide (BrCN) .
Chemical Reactions Analysis
Cyanamide, 2-propenylpropyl- (9CI) undergoes several types of chemical reactions, including:
Oxidation: Cyanamides can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert cyanamides into primary amines.
Substitution: Cyanamides can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common reagents used in these reactions include Lewis acids, nucleophilic fluoride ions, and Grignard reagents . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyanamide, 2-propenylpropyl- (9CI) has diverse applications in scientific research:
Biology: Cyanamides are involved in the synthesis of bioactive molecules and functionalized materials.
Medicine: Cyanamide derivatives are used in the development of pharmaceuticals and other medicinal compounds.
Industry: Cyanamides are used in the production of fertilizers, defoliants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyanamide, 2-propenylpropyl- (9CI) involves its unique nitrogen-carbon-nitrogen (NCN) connectivity . This structure allows it to act as both a nucleophile and an electrophile, enabling it to participate in various chemical reactions. In biological systems, cyanamides can act as phosphate-activating agents, catalyzing reactions in the presence of simple 2-oxoacid salts .
Comparison with Similar Compounds
Cyanamide, 2-propenylpropyl- (9CI) can be compared to other cyanamides such as:
Calcium cyanamide (CaCN2): Used primarily as a fertilizer and in industrial applications.
Unsubstituted cyanamide (NH2CN): Known for its use in the synthesis of nucleosides and other organic molecules.
The unique aspect of Cyanamide, 2-propenylpropyl- (9CI) lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other cyanamides .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
prop-2-enyl(propyl)cyanamide |
InChI |
InChI=1S/C7H12N2/c1-3-5-9(7-8)6-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
GGRREVBRUQSIEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


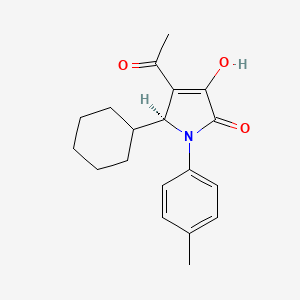
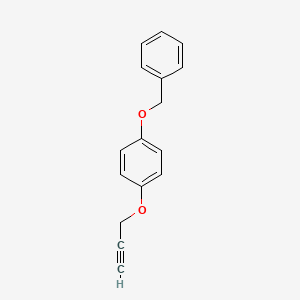
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
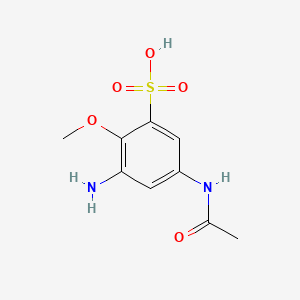
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
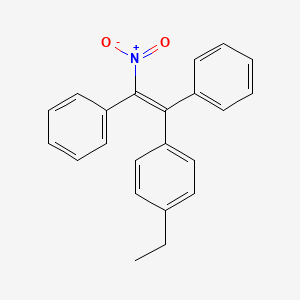
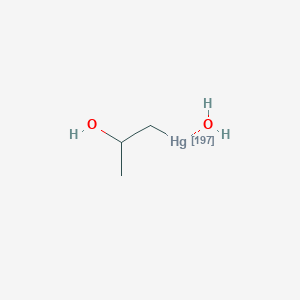
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
